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Compound of Interest
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An In-depth Technical Guide on the Early Discovery and Development of CHS-828

Introduction

CHS-828, also known as GMX1778, is a novel, orally available small molecule belonging to the
pyridyl cyanoguanidine class of compounds.[1][2] It emerged from early drug discovery
programs as a potent antineoplastic agent with a mechanism of action distinct from standard
chemotherapeutics.[1][3] Preclinical and early clinical investigations have identified CHS-828
as a powerful inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme
in the cellular biosynthesis of nicotinamide adenine dinucleotide (NAD+).[4][5][6] Due to the
high metabolic and replicative demands of malignant cells, which rely heavily on NAD+ for
energy production and DNA repair, targeting its synthesis represents a promising therapeutic
strategy.[5][6] This document provides a comprehensive technical overview of the foundational
research and development of CHS-828, detailing its mechanism of action, preclinical efficacy,
and initial clinical evaluation.

Discovery and Mechanism of Action

CHS-828 was identified through the optimization of a class of pyridyl cyanoguanidines, which
were found to possess significant antitumor activity.[1][2] This process led to the selection of
CHS-828 (N-(6-chlorophenoxyhexyl)-N'-cyano-N"-4-pyridylguanidine) as a lead candidate for
clinical development.[1][2]

The primary mechanism of action of CHS-828 is the competitive and potent inhibition of
nicotinamide phosphoribosyltransferase (NAMPT), with an IC50 value of less than 25 nM.[4][7]
[8] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes NAD+ from
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nicotinamide (NM).[6] By blocking NAMPT, CHS-828 effectively depletes the intracellular pool
of NAD+, leading to a subsequent reduction in ATP levels and an increase in reactive oxygen
species (ROS), ultimately triggering cancer cell death.[4][5][8] The cytotoxic effects of CHS-828
can be circumvented by the administration of nicotinic acid (NA) in cells that express the
enzyme nicotinic acid phosphoribosyltransferase 1 (NAPRT1), which allows for NAD+ repletion
through an alternative pathway.[4][6] This finding suggests a potential therapeutic strategy for
selectively targeting tumors deficient in NAPRT1.[6][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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